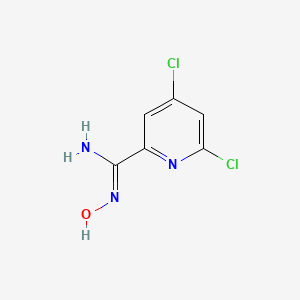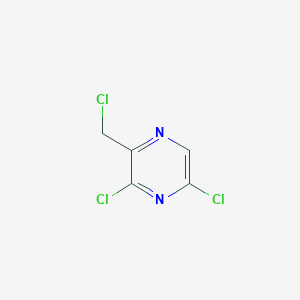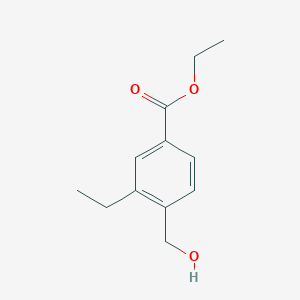
6-Bromo-3-methoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxypicolinamide typically involves the bromination of 3-methoxypicolinamide. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. For example, a mixture of methyl 6-bromo-3-methoxypicolinate and lithium hydroxide in a dioxane-water solution can be stirred at room temperature to yield 6-bromo-3-methoxypicolinic acid, which can then be converted to the amide form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-methoxypicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted picolinamides.
科学的研究の応用
6-Bromo-3-methoxypicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-3-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound, affecting its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
6-Bromo-4-methoxypicolinamide: Similar structure but with the methoxy group at the 4th position.
6-Bromo-3-methoxypicolinic acid: The carboxylic acid derivative of 6-Bromo-3-methoxypicolinamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC名 |
6-bromo-3-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChIキー |
RUNBHYYVPJYZNN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=C(C=C1)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)



![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)

![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)




![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
